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Compound of Interest

Compound Name: 4-Fluoroquinazoline

Cat. No.: B1295469 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of

4-fluoroquinazoline, a key heterocyclic compound with significant potential in medicinal

chemistry and drug development. This document details its synthesis, reactivity, spectral

characteristics, and known biological activities, presenting quantitative data in structured tables

and outlining detailed experimental protocols.

Core Chemical Properties
4-Fluoroquinazoline (CAS No. 341-86-6) is a fluorinated derivative of quinazoline. The

introduction of the fluorine atom at the 4-position significantly influences the compound's

reactivity, making it a versatile intermediate for the synthesis of a wide range of substituted

quinazolines.
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Property Value Source

Molecular Formula C₈H₅FN₂ N/A

Molecular Weight 148.14 g/mol N/A

pKa
~3.31-3.51 (for unsubstituted

quinazoline)
[1]

Melting Point

Data not available for 4-

fluoroquinazoline. For the

related compound 2-methyl-

4(3H)-quinazolinone, the

melting point is 231-233 °C.

N/A

Boiling Point Data not available. N/A

Solubility

Data not available for 4-

fluoroquinazoline. Generally,

haloquinazolines are expected

to be soluble in organic

solvents.

[2]

Synthesis and Reactivity
Synthesis:

4-Fluoroquinazoline is typically synthesized from its chloro-analogue, 4-chloroquinazoline, via

a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 4-position is a

good leaving group, allowing for its displacement by a fluoride ion.

Experimental Protocol: Synthesis of 4-Fluoroquinazoline from 4-Chloroquinazoline

Materials:

4-Chloroquinazoline

Potassium fluoride (KF) or another suitable fluoride source

Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
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Phase-transfer catalyst (e.g., 18-crown-6) (optional, but can enhance reactivity)

Procedure:

In a round-bottom flask, dissolve 4-chloroquinazoline in the chosen aprotic polar solvent.

Add an excess of potassium fluoride to the solution.

If using, add a catalytic amount of the phase-transfer catalyst.

Heat the reaction mixture with stirring. The reaction temperature and time will depend on the

specific solvent and catalyst used, but a typical starting point is 80-120 °C for several hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-

mass spectrometry (GC-MS).

Upon completion, cool the reaction mixture to room temperature.

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl

acetate, dichloromethane).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain pure 4-
fluoroquinazoline.
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Synthesis of 4-Fluoroquinazoline.

Reactivity:

The fluorine atom at the 4-position of the quinazoline ring is a good leaving group, making 4-
fluoroquinazoline a key intermediate for the synthesis of various 4-substituted quinazolines

via nucleophilic aromatic substitution.[3][4][5] The electron-withdrawing nature of the pyrimidine

ring activates the C4 position towards nucleophilic attack. Common nucleophiles include

amines, alcohols, and thiols.
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Nucleophilic substitution on 4-Fluoroquinazoline.

Spectral Data
The following tables summarize the expected spectral data for 4-fluoroquinazoline based on

the analysis of related quinazoline derivatives.

NMR Spectroscopy

Nucleus
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment

¹H NMR 9.4-8.5 s H2

8.1-7.5 m
Aromatic protons

(H5, H6, H7, H8)

¹³C NMR ~160 d Large ¹JCF C4

~160 s C2

150-120 m
Aromatic

carbons

¹⁹F NMR -60 to -80 m C4-F
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Mass Spectrometry

m/z Interpretation

148 [M]⁺ (Molecular Ion)

121 [M - HCN]⁺

94 [C₆H₄N]⁺

Infrared Spectroscopy

Wavenumber (cm⁻¹) Assignment

3100-3000 Aromatic C-H stretch

1620-1580
C=N and C=C stretching vibrations of the

quinazoline ring

1250-1000 C-F stretch

800-700 Aromatic C-H out-of-plane bend

Biological Activity and Mechanism of Action
Quinazoline derivatives are a well-established class of compounds with a broad spectrum of

biological activities, including anticancer and antimicrobial effects.[6][7][8][9][10] Many of these

activities are attributed to their ability to inhibit key signaling pathways involved in cell

proliferation and survival.

Anticancer Activity:

Quinazoline-based compounds have been successfully developed as inhibitors of the

Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt

signaling pathways, both of which are frequently dysregulated in cancer.[11][12][13][14][15][16]

EGFR Inhibition: 4-Anilinoquinazoline derivatives, which can be synthesized from 4-
fluoroquinazoline, are known to bind to the ATP-binding site of the EGFR tyrosine kinase

domain, preventing its autophosphorylation and the subsequent activation of downstream
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signaling cascades like the RAS/MAPK pathway. This leads to the inhibition of cell

proliferation and induction of apoptosis.[11][12][15]
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EGFR Signaling Pathway Inhibition.

PI3K/Akt Inhibition: Certain quinazoline derivatives have also been shown to inhibit the

PI3K/Akt pathway, another critical signaling cascade for cell survival and proliferation.[1][13]

[14][16][17] By inhibiting PI3K, these compounds prevent the phosphorylation and activation

of Akt, leading to the downregulation of downstream effectors and ultimately promoting

apoptosis.
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PI3K/Akt Signaling Pathway Inhibition.
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Conclusion
4-Fluoroquinazoline is a valuable building block in medicinal chemistry due to the reactivity of

its 4-fluoro substituent. Its synthesis from readily available precursors and its susceptibility to

nucleophilic substitution allow for the creation of diverse libraries of quinazoline derivatives.

The established role of the quinazoline scaffold as an inhibitor of key oncogenic signaling

pathways, such as EGFR and PI3K/Akt, underscores the potential of 4-fluoroquinazoline as a

starting point for the development of novel therapeutic agents. Further research into the

specific properties and biological activities of 4-fluoroquinazoline and its derivatives is

warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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